molecular formula C40H33N3O4S B329210 ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B329210
M. Wt: 651.8 g/mol
InChI Key: YMLWEXABVDHZPV-NQUVTRGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrole ring, a thiazole ring, and a pyrimidine ring

Preparation Methods

The synthesis of ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. For instance, the condensation of carboxylic acid moieties with substituted amines under reflux conditions followed by acid-mediated cyclization can lead to the formation of the desired compound . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrole and thiazole rings in its structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidines and pyrrole-containing molecules Compared to these compounds, ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures

Some similar compounds include:

Properties

Molecular Formula

C40H33N3O4S

Molecular Weight

651.8 g/mol

IUPAC Name

ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-triphenylpyrrol-3-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C40H33N3O4S/c1-4-47-39(45)35-26(2)41-40-43(37(35)31-22-14-15-23-33(31)46-3)38(44)34(48-40)25-29-24-32(27-16-8-5-9-17-27)42(30-20-12-7-13-21-30)36(29)28-18-10-6-11-19-28/h5-25,37H,4H2,1-3H3/b34-25-

InChI Key

YMLWEXABVDHZPV-NQUVTRGKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(N(C(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(N(C(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(N(C(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.